2,4-Dimethyl-4'-morpholinomethyl benzophenone 2,4-Dimethyl-4'-morpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898770-05-3
VCID: VC2477830
InChI: InChI=1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol

2,4-Dimethyl-4'-morpholinomethyl benzophenone

CAS No.: 898770-05-3

Cat. No.: VC2477830

Molecular Formula: C20H23NO2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethyl-4'-morpholinomethyl benzophenone - 898770-05-3

Specification

CAS No. 898770-05-3
Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
IUPAC Name (2,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Standard InChI Key YWMFIORVIMASLR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C
Canonical SMILES CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C

Introduction

Chemical Identity and Properties

Chemical Identity

The compound 2,4-Dimethyl-4'-morpholinomethyl benzophenone is characterized by the following identifiers:

ParameterValueSource
Molecular FormulaC₂₀H₂₃NO₂
Molecular Weight~309.4 g/mol
Chemical ClassSubstituted benzophenone
Functional GroupsKetone, tertiary amine (morpholine)

Physical Properties

Based on comparative analysis with structurally similar compounds, 2,4-Dimethyl-4'-morpholinomethyl benzophenone exhibits the following physical properties:

PropertyCharacteristicNotes
Physical StateSolid at room temperatureBased on similar benzophenone derivatives
SolubilityEnhanced in organic solventsDue to morpholine moiety
UV AbsorptionStrong in UV regionCharacteristic of benzophenone core structure
AppearanceTypically crystallineCommon for benzophenone derivatives

Structural Characteristics

The structural features of 2,4-Dimethyl-4'-morpholinomethyl benzophenone contribute significantly to its chemical behavior:

  • The benzophenone core provides photoreactive properties

  • The methyl groups at positions 2 and 4 increase electron density in the aromatic ring through inductive effects

  • The morpholinomethyl group at position 4' introduces basic properties and enhances solubility in polar solvents

  • The spatial arrangement of these groups influences the compound's reactivity patterns and electronic distribution

Synthesis Methods

Synthetic Routes

The synthesis of 2,4-Dimethyl-4'-morpholinomethyl benzophenone can be achieved through several methodologies:

Friedel-Crafts Acylation

This approach typically involves the reaction of 2,4-dimethylbenzoyl chloride with a suitable precursor containing or capable of accommodating a morpholinomethyl group. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Functionalization of Benzophenone Derivatives

Starting with 2,4-dimethylbenzophenone (C₁₅H₁₄O, MW: 210.27 g/mol) , the morpholinomethyl group can be introduced through appropriate functionalization reactions, potentially involving a Mannich-type reaction with formaldehyde and morpholine.

Reaction Conditions

The synthesis typically requires specific conditions:

ConditionRequirementFunction
SolventPolar aprotic solventsFacilitates reaction and solubilizes components
CatalystsLewis acids (for Friedel-Crafts)Activates carbonyl compounds
TemperatureControlled conditionsEnsures selectivity and yield
PurificationChromatography or recrystallizationAchieves required purity

Industrial Production

Industrial production of 2,4-Dimethyl-4'-morpholinomethyl benzophenone likely follows similar synthetic routes but on a larger scale, with stringent quality control measures to ensure product purity and consistency. The production processes would be optimized for efficiency, cost-effectiveness, and compliance with relevant regulations.

Chemical Reactivity

Photochemical Properties

As a benzophenone derivative, 2,4-Dimethyl-4'-morpholinomethyl benzophenone exhibits characteristic photochemical behavior:

  • Absorption of UV light leading to electronic excitation

  • Formation of triplet excited states through intersystem crossing

  • Ability to abstract hydrogen atoms from suitable donors, generating radicals

  • Potential to initiate polymerization reactions in the presence of appropriate monomers

Reactivity of Functional Groups

The compound's reactivity is influenced by its constituent functional groups:

Carbonyl Group

The ketone moiety can undergo typical carbonyl reactions:

  • Nucleophilic addition

  • Reduction to secondary alcohols

  • Condensation reactions

  • Photochemical reactions (n→π* transitions)

Morpholine Moiety

The morpholine component contributes to:

  • Basic properties (tertiary amine)

  • Hydrogen bonding capabilities

  • Potential for quaternization

  • Enhanced solubility in polar media

Mechanism of Photoinitiation

When used as a photoinitiator, 2,4-Dimethyl-4'-morpholinomethyl benzophenone operates through the following mechanism:

  • Absorption of UV light, promoting electrons from ground state to excited state

  • Intersystem crossing from singlet to triplet excited state

  • Hydrogen abstraction from a hydrogen donor, generating radicals

  • Initiation of polymerization by radical addition to monomers

The efficiency of this process is influenced by factors such as light intensity, wavelength specificity, concentration, and the presence of suitable hydrogen donors.

Applications

Photochemical Applications

2,4-Dimethyl-4'-morpholinomethyl benzophenone finds significant application in photochemistry:

ApplicationFunctionAdvantage
PhotoinitiatorGenerates free radicals upon UV irradiationInitiates polymerization reactions
PhotosensitizerFacilitates energy transfer processesEnables reactions at longer wavelengths
UV-curable systemsComponent in formulations for coatings, adhesivesContributes to rapid curing processes

Material Science Applications

In material science, this compound contributes to:

  • Development of specialized polymers with photoresponsive properties

  • Creation of materials with controlled degradation characteristics

  • Formulation of UV-stabilized materials

  • Design of advanced coatings with specific surface properties

Research Applications

In research settings, 2,4-Dimethyl-4'-morpholinomethyl benzophenone serves as:

  • A model compound for studying photochemical processes

  • A reagent for specific synthetic transformations

  • A component in the development of novel materials with specialized properties

  • A potential building block in pharmaceutical research

Comparison with Related Compounds

Structural Analogs

Several benzophenone derivatives bear structural similarity to 2,4-Dimethyl-4'-morpholinomethyl benzophenone:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2,4-Dimethyl-2'-morpholinomethyl benzophenoneC₂₀H₂₃NO₂309.4Morpholinomethyl at 2' position
2,4-DimethylbenzophenoneC₁₅H₁₄O210.27Lacks morpholinomethyl group
2,2'-Dihydroxy-4,4'-dimethoxybenzophenoneC₁₅H₁₄O₅274.27Has hydroxyl and methoxy groups

Analytical Characterization

Spectroscopic Identification

Identification and characterization of 2,4-Dimethyl-4'-morpholinomethyl benzophenone typically employs various spectroscopic techniques:

  • UV-Visible Spectroscopy: Characteristic absorption patterns reflecting the benzophenone chromophore

  • Infrared Spectroscopy: Identification of carbonyl stretching (~1650 cm⁻¹) and other functional group vibrations

  • NMR Spectroscopy: Confirmation of structural features through ¹H and ¹³C NMR signals

  • Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis

Chromatographic Analysis

Purity assessment and quantitative analysis often utilize chromatographic methods:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), potentially in combination with Mass Spectrometry (GC-MS)

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity checks

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator